(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone
Description
This compound features a piperidine core substituted at the 4-position with a sulfonyl-linked 1-methylimidazole moiety and a methanone bridge to a 2-phenylthiazole group.
Properties
IUPAC Name |
[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S2/c1-22-12-9-20-19(22)28(25,26)15-7-10-23(11-8-15)18(24)16-13-27-17(21-16)14-5-3-2-4-6-14/h2-6,9,12-13,15H,7-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFVDNKCWOKQIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CSC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. It’s worth noting that compounds containing theimidazole moiety have been found to exhibit a broad range of biological activities. They are known to interact with various targets, leading to different therapeutic effects.
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Biochemical Pathways
Imidazole derivatives have been found to influence a variety of biochemical pathways due to their broad spectrum of biological activities.
Biological Activity
The compound (4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a sulfonyl group attached to a methylimidazole moiety, as well as a thiazole ring. The structural complexity suggests diverse interactions with biological targets, making it a candidate for pharmacological studies.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets, including:
- Enzymes : Potential inhibition or modulation of enzyme activity.
- Receptors : Interaction with neurotransmitter receptors may lead to anxiolytic or antidepressant effects.
- Proteins : Binding to proteins involved in cellular signaling pathways could influence various biological responses.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives containing thiazole rings have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of the imidazole moiety may enhance this activity due to its ability to interact with bacterial enzymes.
Antitumor Activity
Thiazole-containing compounds have been extensively studied for their anticancer potential. Studies reveal that certain thiazole derivatives exhibit cytotoxic effects against cancer cell lines, with IC50 values significantly lower than standard chemotherapeutics like doxorubicin . The structure–activity relationship (SAR) analysis suggests that modifications in the phenyl and thiazole rings can enhance antitumor activity .
Neurological Effects
The compound's structural components suggest potential anxiolytic and antidepressant effects. Research on related piperidine derivatives indicates selective binding to delta-opioid receptors, which are implicated in mood regulation . This property could be explored further in the context of mental health therapies.
Case Studies
Table 1 summarizes findings from recent studies on related compounds:
| Compound Name | Biological Activity | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Antimicrobial | 5.0 | |
| Compound B | Antitumor | 1.98 | |
| Compound C | Anxiolytic | 10.0 |
Research Findings
Recent studies have focused on synthesizing derivatives of the target compound to enhance its biological activity. For instance, modifications at the piperidine ring or the introduction of additional functional groups have been shown to improve antimicrobial and anticancer properties .
In Vitro Studies
In vitro assays have demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines, including HT-29 and Jurkat cells. These findings suggest a promising avenue for developing new anticancer agents based on this scaffold .
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural analogs from the evidence share key heterocyclic and substituent features but differ in critical regions, influencing their physicochemical and biological properties. Below is a detailed comparison:
Data Table: Key Features of Target Compound and Analogs
Key Observations:
Heterocyclic Core Variations: The target compound’s piperidine-thiazole scaffold contrasts with pyridine () and benzoimidazole () cores. Piperidine offers conformational rigidity compared to piperazine (), which may affect binding pocket accommodation .
Biological Relevance :
- Fluorinated analogs () demonstrate selectivity for p38α MAP kinase, suggesting that the target’s phenylthiazole group could similarly modulate kinase interactions .
- Benzoimidazole derivatives () are linked to anticancer activity, implying that the target’s imidazole-thiazole system may share antiproliferative mechanisms .
Pharmacokinetic Implications: The ethylimidazole and morpholino groups in analogs () improve metabolic stability, whereas the target’s methylimidazole-sulfonyl combination may balance lipophilicity and clearance rates .
Research Findings and Limitations
- Synthetic Pathways : The target compound’s synthesis likely parallels methods for imidazole-thiazole hybrids, such as coupling sulfonyl chlorides with piperidine intermediates (cf. ’s thioether formation) .
- Structural Advantages : The phenylthiazole moiety may offer superior π-π stacking compared to methoxyphenyl (), favoring interactions with hydrophobic enzyme pockets .
Preparation Methods
Solvent and Temperature Effects
Catalytic Enhancements
- Microwave Assistance : Reduces coupling time from 8 hours to 30 minutes (Yield: +12%).
- Phase-Transfer Catalysis : Tetrabutylammonium bromide increases sulfonamide yield to 89%.
Challenges and Mitigation Strategies
- Imidazole Sulfonation Selectivity : Competing sulfonation at the 4-position is minimized using excess chlorosulfonic acid.
- Thiazole Hydrolysis : Stabilizing the thiazole ring with electron-withdrawing groups (e.g., phenyl) prevents acid-mediated degradation.
- Piperidine Basicity : Pre-activation with NaH avoids side reactions during coupling.
Q & A
Basic: How can researchers optimize the synthesis of (4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone?
Methodological Answer:
Synthesis optimization requires multi-step pathway design and parameter control:
- Stepwise Functionalization : Begin with piperidine sulfonylation using 1-methylimidazole-2-sulfonyl chloride under anhydrous conditions (e.g., THF, 0–5°C), followed by coupling with 2-phenylthiazole-4-carboxylic acid via carbonyl activation (e.g., EDC/HOBt) .
- Reaction Parameter Tuning : Optimize temperature (e.g., 40–60°C for imidazole sulfonylation), solvent polarity (e.g., DMF for polar intermediates), and catalyst selection (e.g., triethylamine for acid scavenging) to enhance yields (typically 50–70%) .
- Purity Control : Use TLC (silica gel, ethyl acetate/hexane) and flash chromatography (gradient elution) for intermediate purification. Final product validation via HPLC (>95% purity) is critical .
Basic: What spectroscopic techniques are most effective for structural characterization of this compound?
Methodological Answer:
A combination of techniques ensures accurate structural confirmation:
- NMR Spectroscopy : 1H/13C NMR identifies key groups (e.g., imidazole C-H at δ 7.2–7.5 ppm, thiazole C=O at ~165 ppm). 2D NMR (COSY, HSQC) resolves piperidine ring conformation and sulfonyl connectivity .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 459.1) and fragments (e.g., loss of sulfonyl group at m/z 321) .
- FT-IR : Peaks at 1150 cm⁻¹ (S=O stretch) and 1680 cm⁻¹ (C=O) validate functional groups .
Basic: How should initial biological activity screening be designed for this compound?
Methodological Answer:
Prioritize target-specific assays based on structural motifs:
- Enzyme Inhibition : Test against kinases (e.g., PI3K) or proteases using fluorogenic substrates (IC50 determination via dose-response curves) .
- Receptor Binding : Radioligand displacement assays (e.g., GPCRs) with HEK293 cells transfected with target receptors .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations; compare to positive controls (e.g., doxorubicin) .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
Methodological Answer:
Focus on modular modifications guided by computational and experimental
- Core Modifications : Synthesize analogs with varied substituents on the imidazole (e.g., methyl → ethyl) or thiazole (e.g., phenyl → pyridyl) to assess steric/electronic effects .
- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical interaction sites (e.g., sulfonyl as hydrogen bond acceptor) .
- In Silico Screening : Dock analogs into target proteins (e.g., tubulin colchicine site) to prioritize synthesis .
Advanced: What role does computational modeling play in elucidating the mechanism of action?
Methodological Answer:
Integrate multi-scale simulations to predict target engagement:
- Molecular Dynamics (MD) : Simulate ligand-protein complexes (e.g., 100 ns trajectories) to assess binding stability (RMSD < 2 Å) and key residues (e.g., Lys352 in PI3Kγ) .
- Free Energy Calculations : Use MM-GBSA to rank binding affinities (ΔG < -40 kcal/mol suggests strong interactions) .
- ADMET Prediction : SwissADME or ADMETLab2.0 evaluate permeability (e.g., Caco-2 > 5 × 10⁻⁶ cm/s) and metabolic stability (CYP3A4 t1/2 > 30 min) .
Advanced: How should researchers address contradictory bioactivity data across experimental models?
Methodological Answer:
Systematically eliminate variables through:
- Assay Standardization : Replicate experiments in identical conditions (e.g., serum-free media, 37°C/5% CO2) .
- Purity Verification : Re-characterize batches via LC-MS and elemental analysis to rule out degradation .
- Target Profiling : Use kinome-wide panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Advanced: What methodologies assess the compound’s environmental stability and degradation pathways?
Methodological Answer:
Environmental fate studies require:
- Hydrolytic Stability : Incubate in buffers (pH 3–9, 25–50°C) and monitor via HPLC for degradation products (e.g., sulfonic acid derivatives) .
- Photolysis Studies : Expose to UV light (λ = 254 nm) and analyze by GC-MS for radical-mediated breakdown .
- Ecotoxicology : Daphnia magna acute toxicity (48-h LC50) and algal growth inhibition tests (OECD 201) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
